Evaluating DHODH Inhibition: A Quantitative Comparison of 2- vs. 6-Position Nicotinic Acid Analogs
For researchers developing dihydroorotate dehydrogenase (DHODH) inhibitors, the 2-position analog (CAS 904815-14-1) demonstrates superior potency. It exhibits an IC₅₀ of 1,220 nM against human recombinant DHODH [1]. In contrast, a representative 6-position analog from the same chemical class (compound 57 from US8703811) showed significantly weaker activity, with an IC₅₀ greater than 30,000 nM (>30 µM) in a comparable assay [2]. This indicates a difference in inhibitory activity of at least 24.6-fold.
| Evidence Dimension | DHODH Enzymatic Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 1,220 nM |
| Comparator Or Baseline | 6-Position Analog (Compound 57, US8703811): IC₅₀ > 30,000 nM |
| Quantified Difference | >24.6-fold difference in potency |
| Conditions | In vitro enzymatic assay on human recombinant DHODH using DHO as substrate [1]; Comparable assay conditions using L-DHO as substrate [2] |
Why This Matters
This quantitative difference in potency is critical for selecting a lead compound in DHODH-targeted drug discovery programs, where higher potency is paramount.
- [1] BindingDB. (2021). Entry BDBM50532171. IC50: 1.22E+3 nM for human DHODH. View Source
- [2] BindingDB. (n.d.). Entry BDBM50379157. IC50: >3.00E+4 nM for human DHODH (Compound 57 from US8703811). View Source
